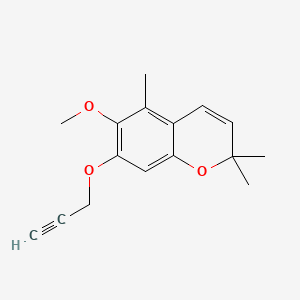
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and propargyl bromide in the presence of a base, such as potassium carbonate, to facilitate the cyclization reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triple bond in the prop-2-ynoxy group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the alkyne moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light or in the presence of a catalyst.
Major Products
Oxidation: Formation of methoxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of methoxy-substituted alkenes or alkanes.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene involves its interaction with various molecular targets. The methoxy and prop-2-ynoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The chromene core can undergo redox reactions, contributing to its biological activity. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes or modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,2,5-trimethyl-7-propoxychromene: Similar structure but with a propoxy group instead of a prop-2-ynoxy group.
6-Methoxy-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)chroman: A chroman derivative with a longer alkyl chain.
Uniqueness
6-Methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene is unique due to the presence of the prop-2-ynoxy group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other chromene derivatives and contributes to its specific applications and properties.
Properties
CAS No. |
117902-88-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
6-methoxy-2,2,5-trimethyl-7-prop-2-ynoxychromene |
InChI |
InChI=1S/C16H18O3/c1-6-9-18-14-10-13-12(11(2)15(14)17-5)7-8-16(3,4)19-13/h1,7-8,10H,9H2,2-5H3 |
InChI Key |
BQVBBUMCYMCPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(OC2=CC(=C1OC)OCC#C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















